molecular formula C30H28ClN3O3S B11079289 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11079289
M. Wt: 546.1 g/mol
InChI Key: WLHONIREPFARLX-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure It features a pyridine ring, a cyano group, and a tert-butyl group, among other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, 4-chlorobenzaldehyde, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H28ClN3O3S

Molecular Weight

546.1 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H28ClN3O3S/c1-18-26(29(36)37-30(2,3)4)27(20-9-12-22(31)13-10-20)24(16-32)28(33-18)38-17-25(35)34-23-14-11-19-7-5-6-8-21(19)15-23/h5-15,27,33H,17H2,1-4H3,(H,34,35)

InChI Key

WLHONIREPFARLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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